Lipophilicity Shift: XLogP 4.7 vs. 3.82–4.1 for Non‑Methylated Difluoromethyl Naphthalenes
1‑(Difluoromethyl)‑3‑methylnaphthalene displays a computed XLogP of 4.7 , substantially higher than the non‑methylated comparator 1‑(difluoromethyl)naphthalene (LogP = 3.82 ) and the 2‑substituted isomer 2‑(difluoromethyl)naphthalene (XLogP = 4.1 ). The methyl group at the 3‑position contributes an increment of +0.88 relative to the unsubstituted analog and +0.6 relative to the 2‑isomer.
| Evidence Dimension | Lipophilicity (XLogP / LogP) |
|---|---|
| Target Compound Data | XLogP = 4.7 (calculated, Chem960) |
| Comparator Or Baseline | 1‑(Difluoromethyl)naphthalene LogP = 3.82 (Chemsrc); 2‑(difluoromethyl)naphthalene XLogP = 4.1 (Chem960) |
| Quantified Difference | +0.88 vs. 1‑(difluoromethyl)naphthalene; +0.6 vs. 2‑(difluoromethyl)naphthalene |
| Conditions | Calculated partition coefficients from authoritative chemical databases (Chem960, Chemsrc); no experimental logP available for the target compound. |
Why This Matters
Higher lipophilicity directly correlates with improved passive membrane permeability, making the target compound more suitable for cell‑based assays and in vivo studies where adequate bioavailability is required.
